Etavopivat

Overview

Description

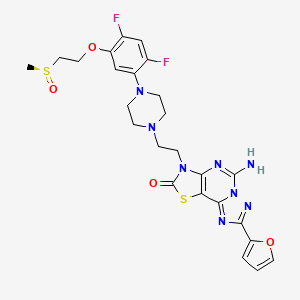

Etavopivat is a small molecule activator of erythrocyte pyruvate kinase (PKR) under investigation for the treatment of sickle cell disease .

Molecular Structure Analysis

Etavopivat is a Pyruvate Kinase Activator in Red Blood Cells . It’s a small molecule that interacts with erythrocyte pyruvate kinase (PKR) to influence its activity .Chemical Reactions Analysis

Etavopivat works by activating the RBCs’ natural PKR activity to decrease levels of the metabolite 2,3-DPG, allowing sickle hemoglobin to hold on to oxygen longer, resulting in decreased polymerization, hemolysis, and sickling .Physical And Chemical Properties Analysis

Etavopivat has been shown to decrease 2,3-DPG levels and increase ATP levels in RBCs . This results in increased hemoglobin-oxygen affinity and improved sickle RBC function .Scientific Research Applications

1. Etavopivat in Treatment of Sickle Cell Disease

Etavopivat, an orally administered small molecule, has been studied for its effectiveness in treating sickle cell disease (SCD). It functions as an allosteric activator of erythrocyte pyruvate kinase-R (PKR), showing promising results in clinical trials.

Safety and Pharmacodynamics

A Phase 1 trial demonstrated the safety and pharmacokinetic/pharmacodynamic profile of etavopivat in healthy adults. The study showed a linear and time-independent pharmacokinetic profile and significant PKR activation effects, such as decreased 2,3-diphosphoglycerate and increased adenosine triphosphate levels, leading to improved hemoglobin-oxygen affinity (Forsyth et al., 2022).

Treatment in SCD Patients

In patients with SCD, etavopivat treatment for up to 12 weeks was well-tolerated and led to improvements in various red blood cell (RBC) health markers. The treatment showed rapid and sustained increases in hemoglobin, decreased reticulocyte counts, and markers of hemolysis, supporting increased sickle RBC lifespan and improved anemia (Saraf et al., 2022).

2. Improving Red Blood Cell Health

Etavopivat's mechanism of action, which involves increasing PKR activity, has shown significant promise in improving the health and survival of sickle RBCs while reducing systemic markers of inflammation and hypercoagulability in patients with SCD.

- Clinical Observations: A study involving patients with SCD treated with etavopivat for 2 weeks or more showed significant increases in RBC membranedeformability and improved antioxidant capacity, leading to increased sRBC survival and decreased anemia. The treatment also showed potential in reducing markers of inflammation and hypercoagulability, suggesting a multimodal effect that could impact both anemia and vaso-occlusive events characterizing SCD (Kalfa et al., 2021).

3. Potential for Treating Other Hemoglobin Disorders

Besides SCD, etavopivat is being evaluated for its effectiveness in treating other hemoglobinopathies. The activation of PKR is proposed to ameliorate sickling in SCD RBCs through multiple mechanisms, such as reduction of 2,3-DPG and increase in ATP, which enhances hemoglobin-oxygen affinity and reduces sickle hemoglobin polymerization.

- Effectiveness in SCD and Other Hemoglobinopathies: The pharmacodynamic response to etavopivat has been evaluated in nonhuman primates and healthy human subjects, as well as in RBCs from patients with SCD. Results indicate that etavopivat may be effective in treating SCD and other related disorders by improving RBC function and reducing sickling under deoxygenation conditions (Schroeder et al., 2022).

Mechanism of Action

Etavopivat ameliorates the sickling of SCD red blood cells (RBCs) through multiple mechanisms, including reduction of 2,3-diphosphoglycerate (2,3-DPG), which consequently increases hemoglobin (Hb)-oxygen affinity; increased binding of oxygen reduces sickle hemoglobin polymerization and sickling . In addition, PKR activation increases adenosine triphosphate (ATP) produced via glycolytic flux, which helps preserve membrane integrity and RBC deformability .

Safety and Hazards

Etavopivat was well-tolerated in both study groups, and the safety profile was consistent with underlying sickle cell disease. Most adverse events (AEs) were grade 1/2. Serious AEs included grade 3 acute chest syndrome and unrelated VOC (n=1), grade 3 deep vein thrombosis (n=1), and grade 4 transient blood creatine phosphokinase increase that was unrelated to the study drug (n=1) .

Future Directions

Etavopivat is currently being evaluated in clinical trials for the treatment of sickle cell disease . The ongoing Phase 2/3 Hibiscus Study is investigating the safety and efficacy of etavopivat, with primary endpoints to improve hemoglobin levels and to reduce VOCs, and secondary endpoints including quality of life and pharmaco-economic impacts .

properties

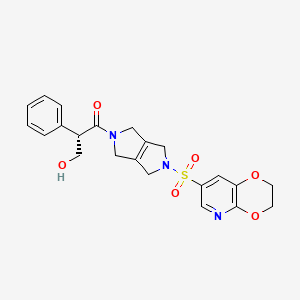

IUPAC Name |

(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-3-hydroxy-2-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O6S/c26-14-19(15-4-2-1-3-5-15)22(27)24-10-16-12-25(13-17(16)11-24)32(28,29)18-8-20-21(23-9-18)31-7-6-30-20/h1-5,8-9,19,26H,6-7,10-14H2/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFFYEPYCVDOGE-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=N2)S(=O)(=O)N3CC4=C(C3)CN(C4)C(=O)C(CO)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=C(C=N2)S(=O)(=O)N3CC4=C(C3)CN(C4)C(=O)[C@H](CO)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etavopivat | |

CAS RN |

2245053-57-8 | |

| Record name | Etavopivat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2245053578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETAVOPIVAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4E0A9M44Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

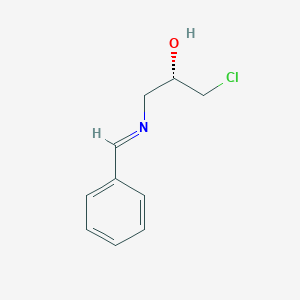

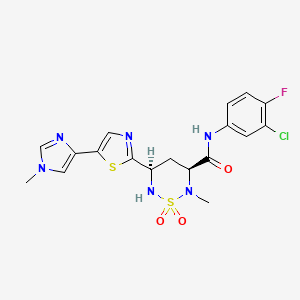

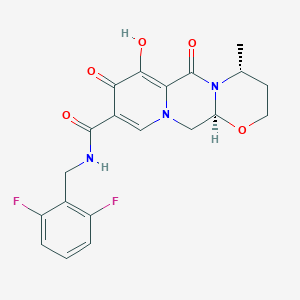

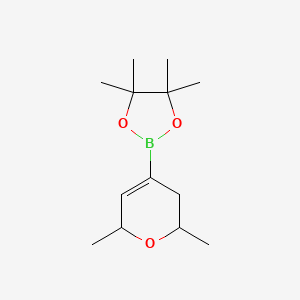

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromothieno[3,2-C]pyridin-6-amine](/img/structure/B3325877.png)

![Tert-butyl 2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B3325890.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B3325899.png)